
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit strong alkylation activity towards alkanes and alkenes, acting as efficient nucleophiles .
Mode of Action
It’s suggested that the compound might interact with its targets through alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s structure and function.
Result of Action
Related compounds have been shown to exhibit antibacterial activities against certain strains , suggesting that Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is a chemical compound with applications in scientific research . Its molecular formula is C11H19NO4, and it has a molecular weight of 229.27 g/mol .
Basic Information
- CAS Number : 95566-71-5
- Molecular Weight : 229.27 g/mol
- IUPAC Name : this compound
- Synonyms : Includes this compound, 4-(methoxycarbonyl)-1-Piperidineacetic acid ethyl ester
Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not detailed in the search results, information on similar compounds and related research areas can provide insight:
- Building Block in Synthesis : Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, a similar compound, is used as a building block in the synthesis of complex organic molecules.
- Potential Pharmaceutical Applications : Similar piperidine derivatives are evaluated for antimicrobial and antifungal activities, suggesting potential applications in drug development.
- Mcl-1 Inhibitors : Research on tricyclic 2-indole carboxylic acid inhibitors, which target Mcl-1 (a protein associated with tumor development), involves compounds with piperidine moieties, indicating the relevance of piperidine derivatives in cancer research .
First Aid Measures
General first aid measures for handling this compound, based on general chemical handling practices, include :
- Inhalation : Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .
- Skin Contact : Wash off with soap and plenty of water, and consult a physician .
- Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .
- Ingestion : Rinse mouth with water and consult a physician. Do not give anything by mouth to an unconscious person .
Comparison with Similar Compounds
- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl ester group enhances its solubility and stability, making it a valuable compound in various research applications .
Biological Activity
Overview
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a piperidine ring and an ethoxy group, suggests diverse biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.27 g/mol. The compound features a piperidine ring, which is known for its neuroactive properties, potentially influencing neurotransmitter systems.
This compound exhibits its biological activity primarily through alkylation mechanisms. It acts as a nucleophile, capable of forming covalent bonds with electrophilic sites on target proteins. This mode of action has been linked to the antibacterial properties observed in related compounds.
Target Interactions
Research indicates that this compound may interact with specific enzyme-substrate complexes, making it useful in biochemical assays. The alkylation activity is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.
Antibacterial Properties
Several studies have highlighted the antibacterial potential of piperidine derivatives, including this compound. It has shown efficacy against various bacterial strains, suggesting its role as a candidate for developing new antibiotics.
Neuroactive Effects
Due to the presence of the piperidine structure, there is interest in exploring its neuroactive properties. Preliminary investigations suggest that it may influence neurotransmitter systems, although further research is necessary to elucidate these effects fully.
Case Studies
- Antibacterial Evaluation : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Neuroprotective Studies : A study examining various piperidine derivatives reported that some compounds within this class exhibited protective effects against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative disease models .
Applications in Scientific Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Synthesis of Pharmaceutical Compounds : Utilized as an intermediate in synthesizing various therapeutic agents.
- Biochemical Probes : Employed in studies assessing enzyme interactions and substrate specificity.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Methyl 1-Boc-4-(2-methoxy-2-oxoethyl)piperidine | Boc protection; methoxy group | Moderate antibacterial activity | |
Ethyl 1-(2-hydroxyethyl)piperidine | Hydroxy substituent; no carbonyl | Lower neuroactivity compared to methyl derivative |
Properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJQTPUYGQXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304444 | |
Record name | methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95566-71-5 | |
Record name | methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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